

comparative analysis of 4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives' potency

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Compound of Interest

Compound Name: 4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1337032

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A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives' Potency

This guide provides a comparative analysis of the potency of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from peer-reviewed studies. The focus is on the inhibitory activities of these compounds against several key protein kinase targets implicated in diseases such as cancer and autoimmune disorders.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro potency of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency; lower values indicate greater potency.

Compound ID/Reference	Target Kinase	IC50 (nM)	Notes
Compound 4h[1][2]	FGFR1	7	A potent pan-FGFR inhibitor with high ligand efficiency.
FGFR2	9		
FGFR3	25		
FGFR4	712		
Compound 31g[3]	JAK1	-	Described as a potent and selective JAK1 inhibitor.
(S,S)-enantiomer of 31g (38a)[3]	JAK1	-	Exhibited excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.
Compound 22[4]	CDK8	48.6	A type II CDK8 inhibitor evaluated for colorectal cancer.
Compound 42[5]	Cdc7	7	A potent ATP mimetic inhibitor of Cdc7 kinase.
Compound 11h[6]	PDE4B	140	A PDE4B preferring inhibitor with 6-fold selectivity over PDE4D.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for key experiments typically used to evaluate the compounds listed above.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase/luciferin system generates a light signal from the remaining ATP. Lower luminescence indicates higher kinase activity and weaker inhibition.

Materials:

- Purified recombinant kinase (e.g., FGFR1, JAK1)
- Specific peptide substrate for the kinase
- ATP at a concentration near the K_m for the kinase
- Test derivatives (dissolved in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM $MgCl_2$, 0.1 mg/ml BSA)[7]
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[7][8]
- White, opaque 96-well or 384-well plates

Methodology:

- **Compound Preparation:** Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.[7]
- **Reaction Setup:** In a multi-well plate, add the kinase, the specific substrate, and the test compound dilutions (or DMSO as a vehicle control).
- **Initiation:** Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[7]

- **Termination and Detection:** Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection.^{[7][8]}
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Analysis:** Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.^{[7][9]}

Cellular Phospho-STAT Assay (Whole Blood Assay)

This assay measures the functional inhibition of a specific JAK-STAT pathway within a physiological cellular context by quantifying the phosphorylation of a downstream STAT protein.

Principle: Specific cytokines activate JAKs, leading to the phosphorylation of STAT proteins. An effective inhibitor will block this phosphorylation in a dose-dependent manner. This inhibition can be measured using techniques like flow cytometry or TR-FRET.

Materials:

- Freshly collected human whole blood
- Test derivatives (dissolved in DMSO)
- Cytokines for stimulation (e.g., IL-2 for JAK1/JAK3, IL-12 for TYK2/JAK2)^[8]
- Lysis/Fixation Buffer
- Permeabilization Buffer
- Fluorescently-labeled antibodies against phosphorylated STAT proteins (e.g., p-STAT5) and total STAT proteins.

Methodology:

- **Compound Incubation:** Pre-incubate aliquots of whole blood with serial dilutions of the test compound for a specified time.

- Cytokine Stimulation: Add a specific cytokine to stimulate the target pathway and incubate.
- Cell Lysis and Fixation: Lyse red blood cells and simultaneously fix the white blood cells using an appropriate buffer.
- Permeabilization: Permeabilize the cells to allow antibodies to enter and bind to intracellular targets.
- Antibody Staining: Incubate the cells with fluorescently-labeled antibodies specific for the phosphorylated STAT protein of interest.
- Data Acquisition: Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations.
- Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of STAT phosphorylation against the log of the inhibitor concentration.

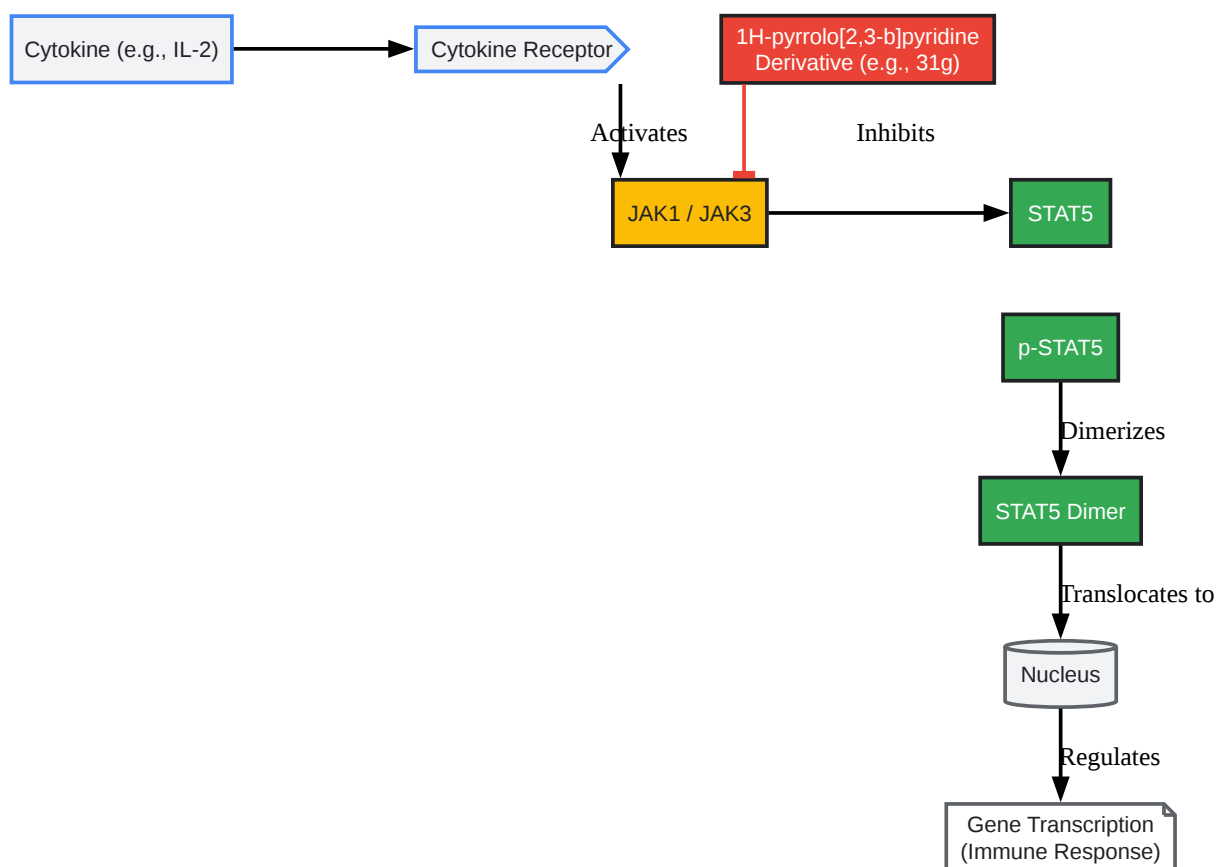
Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for potency assessment and the key signaling pathways targeted by the 1H-pyrrolo[2,3-b]pyridine derivatives.



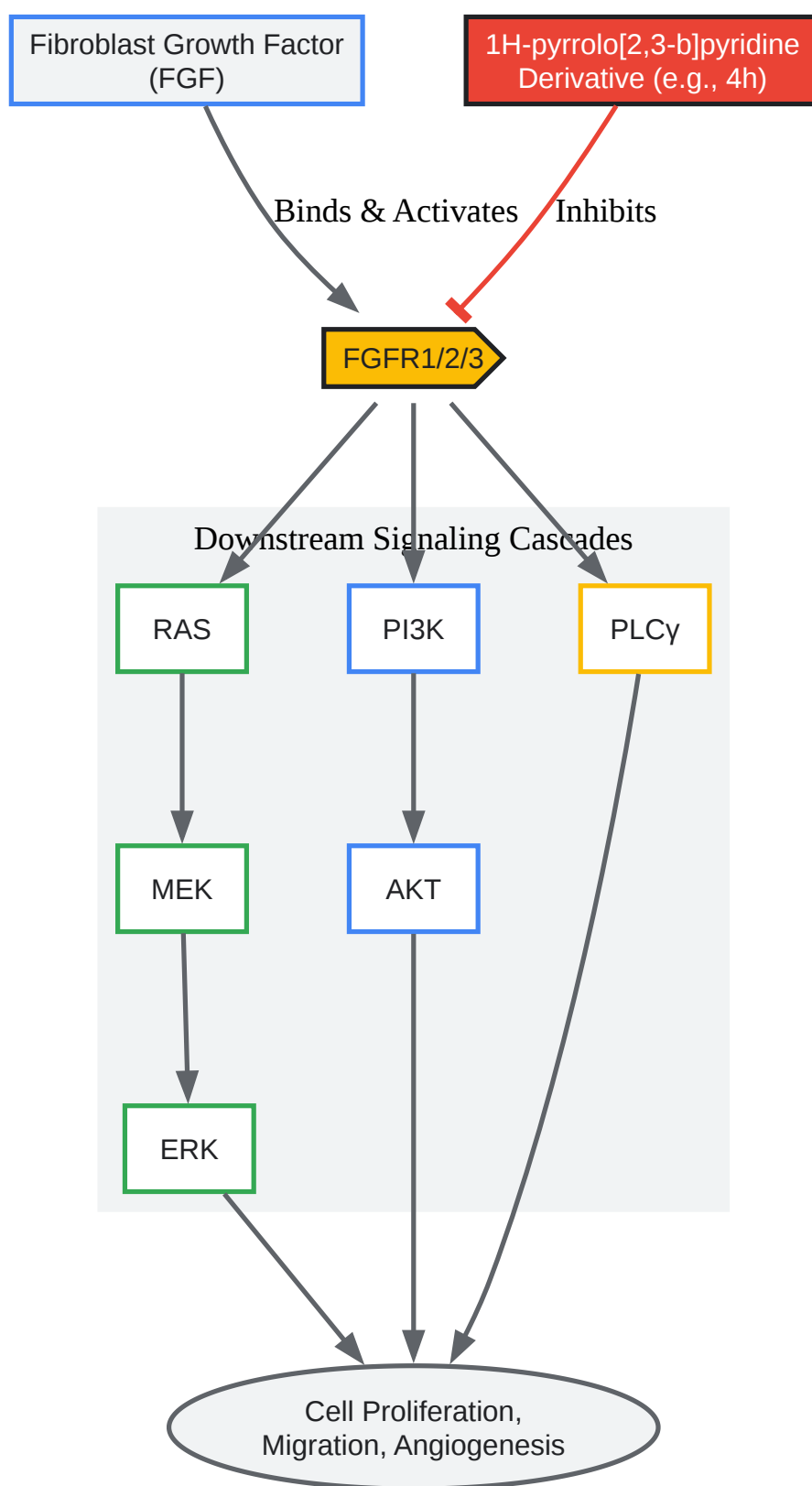
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Caption: A generalized workflow for evaluating the in vitro potency of a kinase inhibitor.[9]



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Caption: The JAK-STAT signaling pathway is inhibited by certain 1H-pyrrolo[2,3-b]pyridine derivatives.[10]



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